molecular formula C15H12N4O3 B2473778 N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine CAS No. 691385-34-9

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine

Cat. No.: B2473778
CAS No.: 691385-34-9
M. Wt: 296.286
InChI Key: GPUJVVFHMLJEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a methoxy group at the 3-position of the phenyl ring and a nitro group at the 6-position of the quinazoline ring

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-nitroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-12-4-2-3-10(7-12)18-15-13-8-11(19(20)21)5-6-14(13)16-9-17-15/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUJVVFHMLJEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The most widely reported method for synthesizing N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine involves a two-step NAS process. The first step generates the 6-nitroquinazolin-4-amine intermediate, which subsequently reacts with 3-methoxyaniline under basic conditions.

Step 1: Synthesis of 6-Nitroquinazolin-4-amine
The quinazoline core is functionalized via nitration of a precursor such as 4-chloroquinazoline. Nitration typically employs mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to ensure regioselectivity at position 6. The nitro group’s electron-withdrawing nature activates the quinazoline ring for subsequent substitution.

Step 2: Coupling with 3-Methoxyaniline
The intermediate reacts with 3-methoxyaniline in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., NaOH, K₂CO₃) at elevated temperatures (80–100°C). The methoxy group’s electron-donating properties enhance the nucleophilicity of the aniline, facilitating displacement of the leaving group (e.g., chloride) at position 4 of the quinazoline.

Representative Protocol

Component Quantity/Parameter
6-Nitroquinazolin-4-amine 1.0 equiv
3-Methoxyaniline 1.2 equiv
Solvent DMF (anhydrous)
Base NaOH (2.0 equiv)
Temperature 90°C, 12 h
Workup Column chromatography

This method yields the target compound in moderate-to-high purity, though exact yields are often omitted in commercial preparations.

Optimization of Reaction Conditions

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing transition states, while bases such as NaOH deprotonate the aniline, increasing its reactivity. Comparative studies on analogous systems (e.g., N-(3-Chloro-4-fluorophenyl) derivatives) reveal that K₂CO₃ in DMSO achieves higher yields (85–90%) than NaOH in DMF (70–75%).

Temperature and Time

Elevated temperatures (80–100°C) are critical for overcoming the aromatic ring’s deactivation by the nitro group. Prolonged reaction times (12–24 h) ensure complete conversion, though microwave-assisted synthesis has reduced durations to 1–2 h in related quinazolines.

Comparative Analysis with Structural Analogues

N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine

This analogue substitutes the 3-methoxy group with 3-chloro-4-methoxy, synthesized via NAS under similar conditions. The chloro group’s electronegativity slightly reduces reaction rates compared to the pure methoxy derivative, necessitating higher temperatures (100°C vs. 90°C).

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Introducing a fluorine atom at position 4 of the phenyl ring enhances lipophilicity. Synthesis employs a Pd-catalyzed method with 99% yield in a two-step process, highlighting the versatility of transition metal catalysis for complex substituents.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to yield the corresponding amine derivative. Two distinct methodologies are documented:

Method Conditions Product Yield Source
Catalytic HydrogenationPd/C catalyst in ethanol under H₂ atmosphereN-(3-Methoxyphenyl)-6-aminoquinazolin-4-amineNot specified
Iron-Mediated ReductionFe powder, NH₄Cl in EtOH/H₂O (4:1) at 80°C under argonN⁴-(Substituted)-6-aminoquinazoline derivativesQuantitative

The iron-mediated reduction is particularly efficient, achieving near-quantitative yields while preserving the quinazoline core . Catalytic hydrogenation offers a milder alternative but requires precise control of reaction parameters.

Nucleophilic Aromatic Substitution

While direct substitution at the nitro group is not observed, the nitro moiety strongly activates adjacent positions for nucleophilic attack. For example:

  • Fluorine Displacement : In structurally related compounds (e.g., N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine), the 7-fluoro substituent undergoes substitution with thiols under basic conditions (NaOH, RT) .

  • Reaction Scheme :

    7-Fluoro+ArSNaOH7-ArS+F\text{7-Fluoro} + \text{ArS}^- \xrightarrow{\text{NaOH}} \text{7-ArS} + \text{F}^-

    This suggests that analogous reactions could occur in derivatives containing leaving groups at activated positions.

Stability Under Reaction Conditions

The compound demonstrates remarkable stability:

  • Thermal Stability : No decomposition observed after 24 hours in boiling water .

  • Oxidative Stability : Resists degradation in humid air over extended periods .

Reaction Mechanisms

  • Nitro Reduction : Proceeds via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine .

  • Aromatic Substitution : The nitro group’s electron-withdrawing effect enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack .

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine belongs to the quinazoline family, characterized by a quinazoline core with a methoxyphenyl and nitro substituent. The molecular formula is C_{15}H_{14}N_{4}O_{2}, with a molecular weight of 284.28 g/mol. The synthesis typically involves several key steps, including:

  • Formation of the Quinazoline Core : Initial reactions may involve the condensation of appropriate anilines and carbonyl compounds.
  • Nitro Substitution : Introduction of the nitro group at the 6-position of the quinazoline ring.
  • Methoxy Substitution : The methoxy group is introduced at the 3-position through nucleophilic substitution reactions.

The compound's synthesis can be optimized for yield and purity, often utilizing techniques like high-performance liquid chromatography (HPLC) for purification.

Biological Activities

This compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Notable properties include:

  • Anticancer Activity : Quinazoline derivatives are known for their potential in cancer therapy. Research indicates that this compound may inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in inflammatory processes and neurodegenerative diseases. Its structural features allow for diverse interactions with biological targets, making it a candidate for further investigation in these areas .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are multifaceted:

Cancer Treatment

Quinazoline derivatives, including this compound, have been explored for their role in targeting specific pathways involved in cancer progression. For instance:

Compound NameTargetActivity
GefitinibEGFRInhibitor for non-small-cell lung cancer
VandetanibMulti-targeted kinase inhibitorEffective against various cancers
This compoundTyrosine kinasesPotential anticancer activity

Neurodegenerative Diseases

The compound's ability to inhibit kinases implicated in neurodegeneration suggests potential applications in treating diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its effectiveness in these contexts .

Anti-inflammatory Applications

Due to its structural properties, this compound may also serve as a scaffold for developing anti-inflammatory agents, potentially modulating pathways associated with chronic inflammation .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Case Study 1: Inhibition of Tyrosine Kinases

A study demonstrated that this compound effectively inhibits specific tyrosine kinases involved in cancer cell signaling pathways, leading to decreased cell viability in vitro .

Case Study 2: Structure–Activity Relationship (SAR) Analysis

Research has focused on optimizing the structure of quinazoline derivatives to enhance their biological activity. Substituents like methoxy groups have been shown to influence binding affinity and selectivity towards targets .

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyphenyl)-4-aminobenzamide
  • 6-Nitroquinazolin-4-amine
  • 3-Methoxyphenyl-6-nitroquinazoline

Uniqueness

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.

Biological Activity

N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound features a quinazoline core, which is known for its diverse biological activities. The nitro group at the 6-position and the methoxyphenyl substituent at the N-position are critical for its pharmacological properties. Quinazolines have been shown to exhibit activity against various kinases, making them valuable in cancer therapy and other diseases.

Biological Activity Overview

  • Antitumor Activity :
    • This compound has demonstrated moderate inhibitory effects on cancer cell growth, particularly in non-small cell lung cancer (NSCLC) models. Studies indicate that compounds with similar structures can inhibit key pathways involved in tumor progression, such as the NEK4 kinase pathway, which is implicated in apoptosis resistance in cancer cells .
  • Kinase Inhibition :
    • The compound has shown promising results in kinase inhibition assays. For instance, it stabilizes several kinases with ΔT_m values comparable to established inhibitors like Staurosporine. This suggests that it may effectively disrupt kinase signaling pathways critical for tumor survival and proliferation .
  • Cytotoxicity :
    • In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, with IC_50 values in the low micromolar range. The presence of bulky substituents appears to enhance activity, while demethylation reduces it significantly .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound on NSCLC cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was linked to the inhibition of survivin, an anti-apoptotic protein .

Study 2: Kinase Profiling

In a kinase profiling study, this compound was tested against a panel of kinases. It exhibited moderate inhibition of DYRK1A and GSK-3β, suggesting potential applications in diseases where these kinases are dysregulated. The binding affinity was comparable to known inhibitors, indicating its potential as a lead compound for further development .

Data Tables

Biological Activity IC50 (µM) Target Reference
Antitumor Activity5-10NSCLC Cells
Kinase Inhibition10-20DYRK1A, GSK-3β
Cytotoxicity8Various Cancer Cell Lines

Q & A

Q. What are the established synthetic routes for N-(3-Methoxyphenyl)-6-nitroquinazolin-4-amine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves cyclization of formimidamide intermediates with substituted anilines. A validated protocol includes:

Formimidamide preparation : React 2-amino-5-nitrobenzonitrile with DMF-dimethyl acetal to form formimidamide intermediates.

Cyclization : Treat the formimidamide with 3-methoxyaniline in acetic acid under reflux (100–120°C, 6–8 hours), yielding the quinazoline core .

Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) achieves >95% purity.

Q. Key Optimization Factors :

  • Temperature : Higher temperatures (>100°C) reduce side products.
  • Solvent Acidity : Acetic acid enhances cyclization efficiency.
  • Substituent Reactivity : Electron-donating groups (e.g., 3-methoxy) improve nucleophilic attack on the formimidamide.

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.244 Å, α = 72.475°) confirm molecular packing .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8 ppm) confirm substitution patterns.
    • HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₁₅H₁₂N₄O₃: 297.0984) validates molecular formula.
  • Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values.

Advanced Tip : Use SC-XRD (Single-Crystal X-ray Diffraction) to resolve nitro-group orientation, which impacts electronic properties .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro reduction or methoxy substitution) alter bioactivity, and what SAR trends exist?

Methodological Answer :

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/EtOH/AcOH reduces the nitro group to amine, enhancing anti-inflammatory activity (e.g., TNF-α inhibition IC₅₀ from 12 µM to 5 µM) .
  • Methoxy Position : Moving the methoxy group from 3- to 4-position decreases solubility (logP increases by 0.5) but improves receptor binding affinity (ΔG = -2.1 kcal/mol) .

Q. SAR Trends :

ModificationBioactivity (TNF-α IC₅₀, µM)Solubility (mg/mL)
6-Nitro12.30.8
6-Amino5.11.5
4-Methoxy (vs. 3-)18.90.3

Q. Experimental Design :

Synthesize derivatives via targeted substitutions.

Screen using LPS-induced macrophage models.

Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding to kinase domains .

Q. How can crystallographic data resolve contradictions in reported bioactivity across analogs?

Methodological Answer : Contradictions often arise from polymorphic forms or conformational flexibility. For example:

  • Case Study : A 3-methoxy analog showed 10x higher IL-6 inhibition than a 4-fluoro derivative. SC-XRD revealed a planar quinazoline core in the active analog vs. a twisted conformation in the inactive form, disrupting π-π stacking with the receptor .
  • Strategy :
    • Compare unit cell parameters (e.g., c-axis length) across analogs.
    • Analyze hydrogen-bonding networks (e.g., nitro-group interactions with His394 in COX-2).
    • Validate with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .

Q. What computational methods predict the compound’s ADME/Tox profile, and how do results align with experimental data?

Methodological Answer :

  • In Silico Tools :
    • SwissADME : Predicts moderate bioavailability (TPSA = 85 Ų, logP = 2.1).
    • ProTox-II : Flags hepatotoxicity risk (LD₅₀ = 450 mg/kg, comparable to experimental rat models) .
  • Experimental Validation :
    • Microsomal Stability : 60% remaining after 30 minutes (human liver microsomes).
    • CYP450 Inhibition : IC₅₀ > 10 µM for CYP3A4, indicating low drug-drug interaction risk.

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Methodological Answer :

  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during nitro-group introduction (ΔT = 50°C in batch vs. 25°C in flow).
  • Catalyst Optimization : Switch from Pd/C to Fe nanoparticles for nitro reduction, improving scalability (yield: 85% at 100 g scale) .
  • Byproduct Management : Use Dean-Stark traps to remove water during cyclization, minimizing hydrolysis side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.